3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride
Description
3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride is a piperidine-derived organic salt characterized by a substituted phenoxy group at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility in polar solvents. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related piperidine derivatives (e.g., paroxetine hydrochloride) are known for bioactivity, suggesting possible therapeutic relevance .
Properties
IUPAC Name |
3-[(4-chloro-2-nitrophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3.ClH/c13-10-3-4-12(11(6-10)15(16)17)18-8-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZKDZGGAUYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220032-97-2 | |
| Record name | Piperidine, 3-[(4-chloro-2-nitrophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of Piperidine Derivative
A common precursor is 4-chloro-N-methylpiperidine , which can be synthesized from N-methylpiperidin-4-ol:
This step is crucial as it provides the chlorinated piperidine intermediate for further substitution.
Introduction of the 4-Chloro-2-nitrophenoxy Group
The key step involves the nucleophilic substitution where the piperidine nitrogen or the piperidine ring reacts with a 4-chloro-2-nitrophenol derivative or its activated form.
Method: Nucleophilic aromatic substitution (SNAr) or coupling reactions such as Suzuki–Miyaura coupling are employed to attach the 4-chloro-2-nitrophenoxy moiety to the piperidine ring.
-
- Use of a suitable base to deprotonate the phenol or activate the nucleophile.
- Solvent choice such as DMF or acetone to facilitate the reaction.
- Controlled temperature to avoid side reactions.
| Reactants | Conditions | Product |
|---|---|---|
| 4-chloro-2-nitrophenol + piperidine derivative | Base (e.g., triethylamine), solvent (DMF), 25-50°C | 3-((4-Chloro-2-nitrophenoxy)methyl)piperidine |
This step yields the target compound or its precursor, which can be further purified.
Formation of Hydrochloride Salt
- The free base of 3-((4-Chloro-2-nitrophenoxy)methyl)piperidine is treated with hydrochloric acid in a suitable solvent to form the hydrochloride salt.
- This step improves the compound’s stability and facilitates crystallization and purification.
Representative Reaction Scheme
| Step | Reaction Description | Chemical Transformation |
|---|---|---|
| 1 | Chlorination of N-methylpiperidin-4-ol | Hydroxyl group → Chloride substitution |
| 2 | Nucleophilic substitution with 4-chloro-2-nitrophenol | Formation of ether linkage between piperidine and nitrophenoxy group |
| 3 | Salt formation with HCl | Conversion to hydrochloride salt for stability |
Research Findings and Optimization Notes
- Temperature Control: Maintaining reaction temperatures between 20-50°C is critical to avoid side reactions such as formation of impurities or degradation products.
- Base Selection: Triethylamine is commonly used as a base to facilitate nucleophilic substitution and neutralize generated acids.
- Purity and Yield: Purification techniques such as extraction, crystallization, and solvent removal under reduced pressure are employed to achieve high purity (>98%) and good yields (~75-80% for key intermediates).
- Alternative Methods: Suzuki–Miyaura coupling has been reported as an alternative to traditional nucleophilic substitution for constructing the piperidine framework with aromatic substituents.
Data Table Summarizing Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane, and bases like sodium hydroxide.
Major Products
Reduction: 3-[(4-Amino-2-nitrophenoxy)methyl]piperidine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
This compound plays a crucial role as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structure allows for the enhancement of drug efficacy and specificity, making it valuable in drug formulation processes .
Biochemical Research
Researchers utilize 3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride to study receptor binding and enzyme inhibition. Its ability to interact with specific biological targets aids in understanding complex biochemical processes, which can lead to the development of new therapeutic agents .
Material Science
In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. Its properties contribute to enhanced durability and resistance to degradation, making it suitable for various industrial applications .
Analytical Chemistry
The compound is employed in analytical methods for detecting and quantifying specific substances, improving accuracy and reliability in laboratory results. Its chemical properties allow for precise measurements in various analytical techniques .
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in metabolic pathways, indicating potential therapeutic applications in diseases like cancer and metabolic disorders .
- Antimicrobial Activity : Piperidine derivatives are known for their antimicrobial properties. Compounds with similar structures have shown significant antibacterial and antifungal activities, enhancing their potential as therapeutic agents against infections .
Anticancer Activity
A study assessed the effects of piperidine derivatives on cancer cell lines, revealing that these compounds could induce apoptosis in HCT-116 colon cancer cells by modulating apoptotic gene expression (BAX/Bcl-2 ratio) and increasing caspase-3 activity. This suggests a potential mechanism for their anticancer effects .
Neuropharmacological Effects
Another investigation focused on the impact of piperidine derivatives on choline transport mechanisms in neuroblastoma cells. The compounds inhibited sodium-dependent high-affinity choline uptake, indicating potential applications in treating neurological disorders .
Mechanism of Action
The mechanism of action of 3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Variations
The target compound is compared to analogs with modifications in the aromatic substituents, linker groups, or piperidine ring substitutions. Key differences include:
- Substituent type : Chloro, nitro, methyl, fluoro, or methoxy groups.
- Substituent position : Ortho, meta, or para positions on the aromatic ring.
- Linker group: Methyl, ethyl, or propynyloxy linkers between the phenoxy group and piperidine.
Comparative Data Table
Biological Activity
3-((4-Chloro-2-nitrophenoxy)methyl)piperidine hydrochloride is a synthetic compound with potential applications in pharmacology and medicinal chemistry. Its unique structure, featuring a piperidine ring substituted with a chloronitrophenoxy group, suggests various biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H15ClN2O3
- Molecular Weight : 272.71 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClN2O3 |
| Molecular Weight | 272.71 g/mol |
| Solubility | Soluble in water |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, studies on piperidine derivatives have shown their ability to inhibit various enzymes involved in metabolic pathways, suggesting potential therapeutic applications in conditions such as cancer and metabolic disorders .
Antimicrobial Activity
Piperidine derivatives are known for their antimicrobial properties. In vitro studies have demonstrated that compounds with similar structures possess significant antibacterial and antifungal activities. For example, the presence of electron-withdrawing groups, such as nitro and chloro, enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Case Studies
- Anticancer Activity : A study investigated the effects of piperidine derivatives on cancer cell lines. The compounds were found to induce apoptosis in HCT-116 colon cancer cells by modulating apoptotic gene expression (BAX/Bcl-2 ratio) and increasing caspase-3 activity, indicating a potential mechanism for their anticancer effects .
- Neuropharmacological Effects : Another study characterized the effects of piperidine derivatives on choline transport mechanisms in neuroblastoma cells. These compounds inhibited sodium-dependent high-affinity choline uptake, suggesting potential applications in treating neurological disorders .
The biological activity of this compound likely involves its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through competitive inhibition or allosteric modulation, leading to altered cellular signaling pathways.
Table 2: Comparison with Similar Compounds
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((4-chloro-2-nitrophenoxy)methyl)piperidine hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between 4-chloro-2-nitrophenol and a piperidine derivative containing a chloromethyl group. A base (e.g., triethylamine) in anhydrous dichloromethane or THF facilitates the reaction. Optimization includes:
- Temperature control : Room temperature (20–25°C) minimizes side reactions like nitro group reduction .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields high purity (>95%) .
- Safety : Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive intermediates from degrading .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Analytical techniques :
- NMR (¹H/¹³C) : Key signals include the aromatic protons of the 4-chloro-2-nitrophenoxy group (δ 7.5–8.5 ppm) and piperidine methylene protons (δ 3.5–4.5 ppm). Absence of residual solvent peaks confirms purity .
- HPLC-MS : Retention time and molecular ion peak ([M+H]⁺) validate molecular weight.
- Elemental analysis : Matches calculated vs. observed C, H, N, Cl percentages .
Q. What are the critical stability considerations for handling and storing this compound?
- Decomposition risks : The nitro group may degrade under prolonged UV exposure or high temperatures (>80°C). Store in amber glass vials at 2–8°C under inert gas .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and reducing agents (e.g., NaBH₄) to prevent hazardous reactions .
Advanced Research Questions
Q. How can computational methods aid in predicting reaction pathways for derivatives of this compound?
- Quantum chemical modeling : Tools like Gaussian or ORCA calculate transition states and activation energies for substitutions at the piperidine or nitro groups.
- Reaction path screening : ICReDD’s hybrid computational-experimental approach narrows optimal conditions (e.g., solvent polarity, catalyst selection) by integrating density functional theory (DFT) with high-throughput experimentation .
Q. What strategies resolve contradictions in observed vs. theoretical biological activity data?
- Case study : If in vitro assays show unexpected low receptor binding despite computational docking predictions:
Re-evaluate protonation states : The piperidine nitrogen’s pKa (~8.5) may alter ionization in physiological pH, affecting binding.
Metabolic stability assays : Use liver microsomes to check rapid degradation masking activity .
Crystallography : Co-crystallize the compound with target proteins to identify steric clashes or hydration effects .
Q. How can the compound’s ecotoxicological profile be assessed without comprehensive prior data?
- Tiered testing :
- Acute toxicity : Daphnia magna 48-hr EC₅₀ assays (OECD 202) .
- Bioaccumulation : LogP calculations (e.g., using ACD/Labs) predict lipid solubility. Experimental validation via OECD 117 shake-flask method .
- Degradation : Hydrolysis/photolysis studies under simulated environmental conditions (pH 7–9, UV light) .
Methodological Considerations
Q. What experimental designs mitigate risks during scale-up from milligram to gram quantities?
- Process safety :
- Calorimetry : Use RC1e or similar systems to detect exothermic peaks during nitro group reactions .
- Solvent selection : Replace low-boiling solvents (e.g., CH₂Cl₂) with safer alternatives (e.g., 2-MeTHF) to reduce flammability .
- Quality control : Implement in-line PAT (Process Analytical Technology) like FTIR for real-time monitoring .
Q. How do structural modifications (e.g., replacing chloro with fluoro) impact physicochemical properties?
- Systematic SAR :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
